4-(2,5-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide
Overview
Description
4-(2,5-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
The compound 4-(2,5-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide has been studied for its potential applications in various scientific research fields. One of the primary areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and could potentially be used as a chemotherapeutic agent. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The compound has also been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide is not fully understood. However, studies have shown that the compound inhibits the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. The compound also inhibits the activity of certain enzymes that are involved in the development and progression of cancer. Additionally, the compound has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-(2,5-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide has several biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cancer development. Additionally, the compound has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines. The compound has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(2,5-dimethylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide in lab experiments is its potential use in cancer research. The compound has anti-cancer properties and could potentially be used as a chemotherapeutic agent. Additionally, the compound has been shown to have anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity levels and potential side effects of the compound.
Future Directions
For the use of this compound include the development of new cancer treatments, the treatment of neurodegenerative disorders, and further studies on its toxicity levels and potential side effects.
properties
IUPAC Name |
4-(2,5-dimethylphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-11(2)16-19-20-17(23-16)18-15(21)6-5-9-22-14-10-12(3)7-8-13(14)4/h7-8,10-11H,5-6,9H2,1-4H3,(H,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHGWFRMYFQIPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(=O)NC2=NN=C(S2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethylphenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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